7-{[4-(2-Fluorophenyl)piperazin-1-YL](pyridin-2-YL)methyl}quinolin-8-OL
Overview
Description
7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a piperazine ring substituted with a fluorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2-fluorophenylamine with piperazine under controlled conditions.
Quinoline Core Formation: The quinoline core is synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline core in the presence of a pyridine moiety. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline core, are known for their antimalarial properties.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine ring, are used as antipsychotic medications.
Fluorophenyl Derivatives: Compounds such as fluoxetine and fluphenazine, which contain the fluorophenyl group, are used as antidepressants and antipsychotics, respectively.
Uniqueness
7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the quinoline core, piperazine ring, and fluorophenyl group in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
7-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c26-20-7-1-2-9-22(20)29-14-16-30(17-15-29)24(21-8-3-4-12-27-21)19-11-10-18-6-5-13-28-23(18)25(19)31/h1-13,24,31H,14-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZBEGBWBYWNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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